2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol
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Overview
Description
2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol is a heterocyclic compound that features a spiro linkage between an indene and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of sodium tris(acetoxy)borohydride in tetrahydrofuran at room temperature . The reaction is allowed to proceed for several hours, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods
While specific industrial production methods for 2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrospiro[indene-1,4’-piperidine]
- Spiro[indene-1,4’-piperidine]
- 1,3-Dihydrospiro[indene-2,4’-piperidine]-1-one
Uniqueness
2,3-Dihydrospiro[indene-1,4’-piperidin]-2-ol is unique due to its specific spiro linkage and the presence of both indene and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
InChI |
InChI=1S/C13H17NO/c15-12-9-10-3-1-2-4-11(10)13(12)5-7-14-8-6-13/h1-4,12,14-15H,5-9H2 |
InChI Key |
DBCKHYVIUIDGOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
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